molecular formula C5H4BrClN2O7 B14289633 3-Bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid CAS No. 118619-26-4

3-Bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid

Cat. No.: B14289633
CAS No.: 118619-26-4
M. Wt: 319.45 g/mol
InChI Key: NWRIPTZSPKDBGI-UHFFFAOYSA-N
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Description

3-Bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, characterized by the presence of bromine and nitro groups, as well as an oxidized nitrogen atom in the pyridine ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-nitro-1-oxidopyridin-1-ium typically involves the nitration of 3-bromopyridine followed by oxidation. The nitration process introduces the nitro group at the 4-position of the pyridine ring, while the oxidation step converts the nitrogen atom in the pyridine ring to an N-oxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-nitro-1-oxidopyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-nitro-1-oxidopyridin-1-ium is used in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific biological pathways.

    Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

    Dyestuff: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitro-1-oxidopyridin-1-ium involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-nitropyridine
  • 4-Nitropyridine N-oxide
  • 2-Bromo-4-nitropyridine N-oxide
  • 3,5-Dibromo-4-nitropyridine-N-oxide

Uniqueness

3-Bromo-4-nitro-1-oxidopyridin-1-ium is unique due to the presence of both bromine and nitro groups, as well as the oxidized nitrogen atom in the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

118619-26-4

Molecular Formula

C5H4BrClN2O7

Molecular Weight

319.45 g/mol

IUPAC Name

3-bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid

InChI

InChI=1S/C5H3BrN2O3.ClHO4/c6-4-3-7(9)2-1-5(4)8(10)11;2-1(3,4)5/h1-3H;(H,2,3,4,5)

InChI Key

NWRIPTZSPKDBGI-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-].OCl(=O)(=O)=O

Origin of Product

United States

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